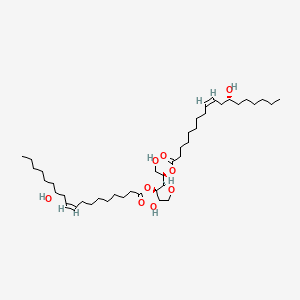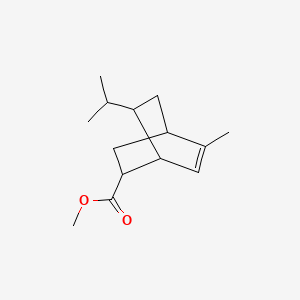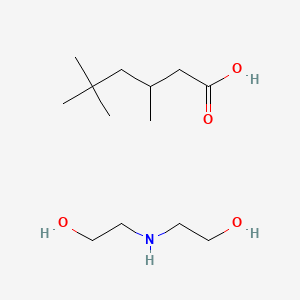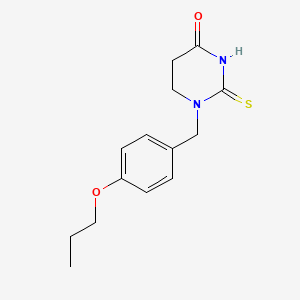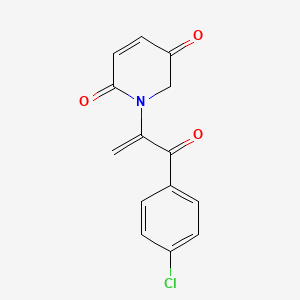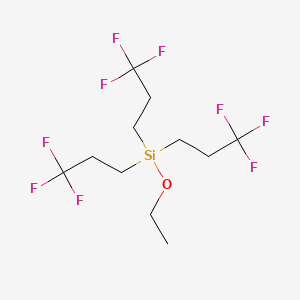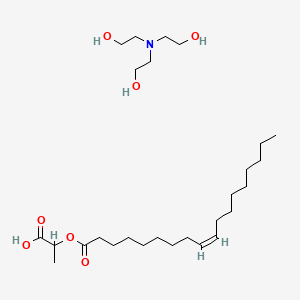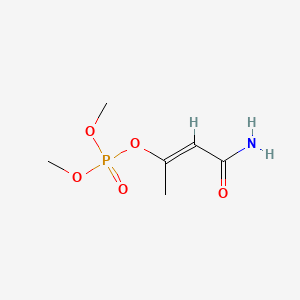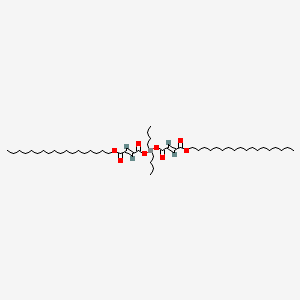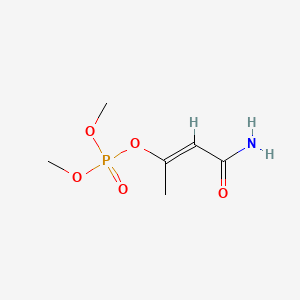
Phosphoric acid, dimethyl ester, ester with 3-hydroxycrotonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bidrin amide is a chemical compound that belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group Amides are widely present in biological systems and are crucial in the pharmaceutical industry due to their stability and ability to form hydrogen bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bidrin amide typically involves the reaction of carboxylic acids with amines. One common method is the use of activating agents such as 1,1’-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or N,N-dimethylformamide under mild conditions to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of Bidrin amide can be scaled up using continuous processes such as reactive extrusion. This method involves the continuous mixing and reaction of the starting materials in a twin-screw extruder, allowing for efficient and large-scale production . The process is designed to minimize solvent use and waste, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
Bidrin amide undergoes various chemical reactions, including:
Oxidation: Bidrin amide can be oxidized to form corresponding oxides.
Reduction: Reduction of Bidrin amide typically yields primary or secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amides, primary amines, and secondary amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Bidrin amide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Bidrin amide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including modulation of metabolic pathways and inhibition of cell proliferation .
類似化合物との比較
Bidrin amide can be compared with other similar compounds, such as:
Acetamide: A simple amide with a similar structure but different reactivity and applications.
Formamide: Another simple amide used primarily as a solvent and in the synthesis of pharmaceuticals.
Benzamide: A more complex amide with applications in medicinal chemistry and as a precursor to various drugs.
Bidrin amide is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions and applications. Its stability and ability to form hydrogen bonds make it particularly valuable in both research and industrial contexts .
特性
CAS番号 |
2673-68-9 |
|---|---|
分子式 |
C6H12NO5P |
分子量 |
209.14 g/mol |
IUPAC名 |
[(E)-4-amino-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H12NO5P/c1-5(4-6(7)8)12-13(9,10-2)11-3/h4H,1-3H3,(H2,7,8)/b5-4+ |
InChIキー |
KTDOBHIMCLAICL-SNAWJCMRSA-N |
異性体SMILES |
C/C(=C\C(=O)N)/OP(=O)(OC)OC |
正規SMILES |
CC(=CC(=O)N)OP(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


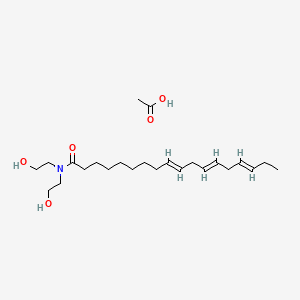
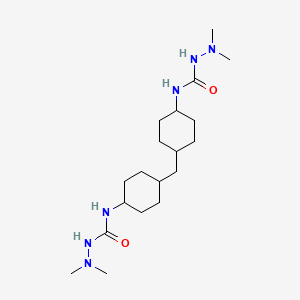
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
